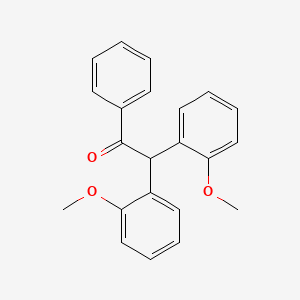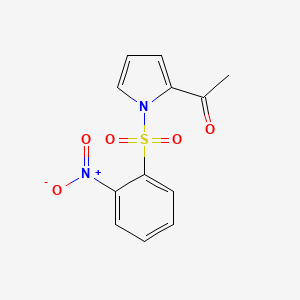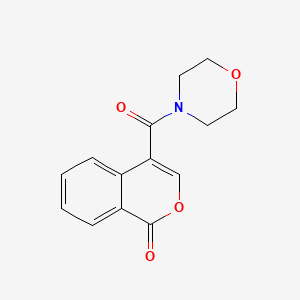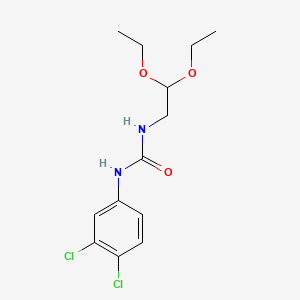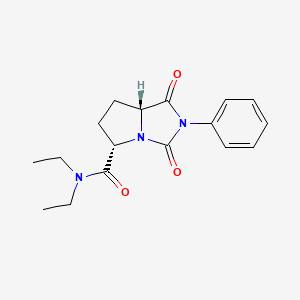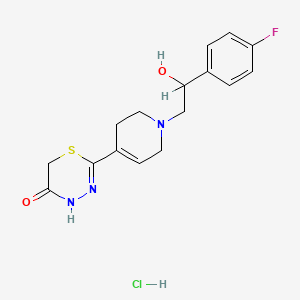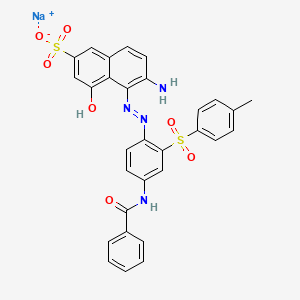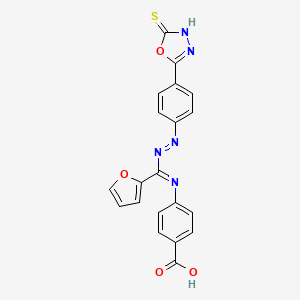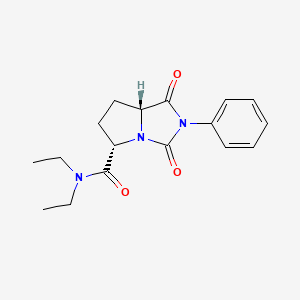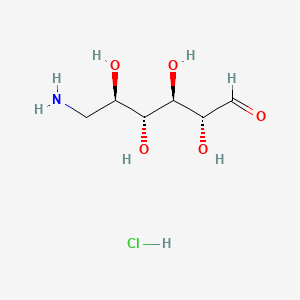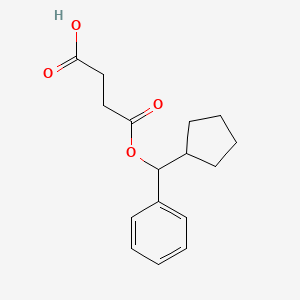
Succinic acid, alpha-cyclopentylbenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF 535 is a thermosetting, modified epoxy film designed for surfacing composite structures. It is known for providing a smooth, void-free surface that aids in minimizing pre-paint preparation. This compound is UV resistant and available in both female and male tool configurations .
Preparation Methods
AF 535 is synthesized through a series of chemical reactions involving epoxy resins and hardeners. The preparation involves mixing the epoxy resin with a curing agent under controlled conditions to form a thermosetting polymer. Industrial production methods typically involve the use of advanced machinery to ensure uniform mixing and curing of the components .
Chemical Reactions Analysis
AF 535 undergoes several types of chemical reactions, including:
Curing Reaction: This is the primary reaction where the epoxy resin reacts with the curing agent to form a cross-linked polymer network.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and properties of the compound.
Substitution Reactions: These involve the replacement of certain functional groups within the compound, which can alter its properties and performance.
Common reagents used in these reactions include curing agents like amines and anhydrides, and catalysts to accelerate the curing process. The major products formed from these reactions are cross-linked epoxy polymers with enhanced mechanical and thermal properties .
Scientific Research Applications
AF 535 has a wide range of scientific research applications, including:
Chemistry: Used as a surfacing film in composite materials to improve surface quality and reduce preparation time.
Biology: Its biocompatibility makes it suitable for use in medical devices and implants.
Medicine: Utilized in the development of advanced medical equipment due to its durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of AF 535 involves the formation of a cross-linked polymer network through the curing reaction. This network provides structural integrity and enhances the mechanical properties of the composite material. The molecular targets include the epoxy resin and curing agent, which interact to form strong covalent bonds. The pathways involved in this process include the initiation, propagation, and termination steps of the polymerization reaction .
Comparison with Similar Compounds
AF 535 is unique due to its specific formulation and properties. Similar compounds include:
AF 536: Another thermosetting, modified epoxy film designed for general-purpose surfacing of composite structures.
AF 535 stands out due to its UV resistance and availability in both female and male tool configurations, making it versatile for various applications .
Properties
CAS No. |
102367-20-4 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-[cyclopentyl(phenyl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20O4/c17-14(18)10-11-15(19)20-16(13-8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2,(H,17,18) |
InChI Key |
QTZPUNKFEAAVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


